molecular formula C9H14F2N2O B1449837 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine CAS No. 2000606-30-2

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine

Cat. No. B1449837
CAS RN: 2000606-30-2
M. Wt: 204.22 g/mol
InChI Key: QJBJIHFCVBYOMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine and piperidine rings in separate steps, followed by the introduction of the carbonyl groups and the fluorine atoms. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves an azetidine ring attached to a piperidine ring via a carbonyl group. The piperidine ring is substituted with two fluorine atoms at the 4-position .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine groups in the azetidine and piperidine rings, the carbonyl groups, and the fluorine atoms. The carbonyl groups could undergo reactions typical of amides, such as hydrolysis. The fluorine atoms might make the molecule more electrophilic .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Environmental Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which share some structural similarities with 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine, are extensively used in industrial applications due to their unique properties. The environmental degradation of these chemicals, including their microbial degradation pathways and the formation of perfluoroalkyl acids (PFAAs), has been a significant area of research. Studies focus on understanding the environmental fate, biodegradability, and the impact of microbial actions on these compounds, which can form persistent and toxic degradation products such as PFOA and PFOS (Liu & Avendaño, 2013).

Synthesis and Transformation in Medicinal Chemistry

In medicinal chemistry, the synthesis and transformation of cyclic β-amino acids, which can be structurally related to 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine, are crucial for developing new pharmaceuticals. These processes utilize various metathesis reactions to create alicyclic β-amino acids or other densely functionalized derivatives. This research highlights the importance of selective and stereocontrolled methodologies in synthesizing compounds with potential drug applications (Kiss et al., 2018).

Therapeutic Potential in Acute Myelogenous Leukemia

The therapeutic efficacy of compounds in treating specific diseases, such as acute myelogenous leukemia (AML), can also shed light on the potential medical applications of structurally related compounds like 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine. Clinical studies on drugs like 5-azacytidine have shown significant antitumor activity against AML, suggesting the potential for related compounds to be explored for their therapeutic effects (Von Hoff, Slavik, & Muggia, 1976).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of azetidine and piperidine derivatives is an active area of research in medicinal chemistry, and this compound could potentially be of interest in this field. Future research could involve investigating its synthesis, properties, and biological activity .

properties

IUPAC Name

azetidin-2-yl-(4,4-difluoropiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O/c10-9(11)2-5-13(6-3-9)8(14)7-1-4-12-7/h7,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBJIHFCVBYOMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(=O)N2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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